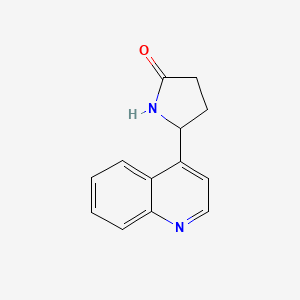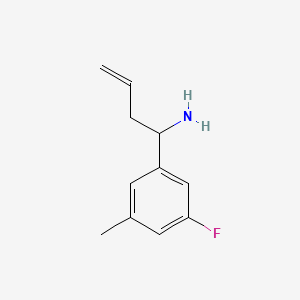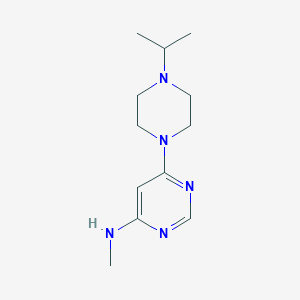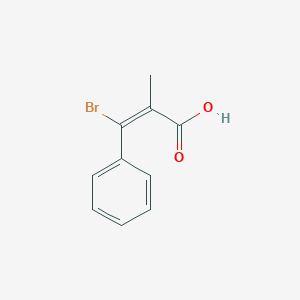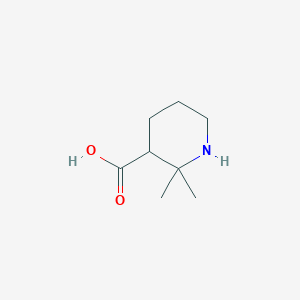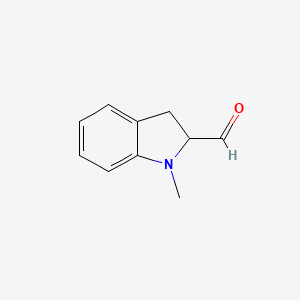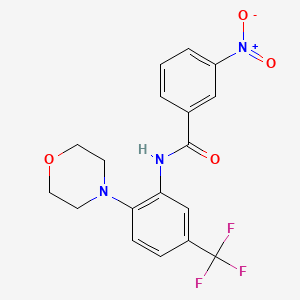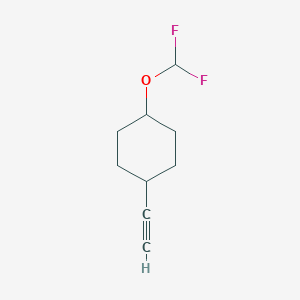
1-(Difluoromethoxy)-4-ethynylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-4-ethynylcyclohexane is an organic compound characterized by the presence of a difluoromethoxy group and an ethynyl group attached to a cyclohexane ring
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-4-ethynylcyclohexane typically involves the introduction of the difluoromethoxy group and the ethynyl group onto a cyclohexane ring. One common method involves the reaction of cyclohexanone with difluoromethyl ether in the presence of a base to form the difluoromethoxycyclohexane intermediate. This intermediate is then subjected to a Sonogashira coupling reaction with an ethynyl halide to introduce the ethynyl group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(Difluoromethoxy)-4-ethynylcyclohexane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The difluoromethoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, using nucleophiles such as amines or thiols.
Addition: The ethynyl group can participate in addition reactions, such as hydrogenation to form alkanes or halogenation to form dihalides.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include difluoromethoxy-substituted cyclohexanones, hydroxyl-substituted cyclohexanes, and various substituted cyclohexanes depending on the nucleophile used .
Scientific Research Applications
1-(Difluoromethoxy)-4-ethynylcyclohexane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties due to the presence of the difluoromethoxy group.
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)-4-ethynylcyclohexane exerts its effects depends on its specific application. In biological systems, the difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with molecular targets such as enzymes and receptors. The ethynyl group can participate in covalent bonding with target proteins, potentially leading to irreversible inhibition or modification of their activity .
Comparison with Similar Compounds
1-(Difluoromethoxy)-4-ethynylcyclohexane can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)-4-ethynylcyclohexane: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to different chemical and biological properties.
1-(Difluoromethoxy)-4-propynylcyclohexane: This compound has a propynyl group instead of an ethynyl group, which can affect its reactivity and applications.
1-(Difluoromethoxy)-4-ethynylbenzene:
Properties
Molecular Formula |
C9H12F2O |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4-ethynylcyclohexane |
InChI |
InChI=1S/C9H12F2O/c1-2-7-3-5-8(6-4-7)12-9(10)11/h1,7-9H,3-6H2 |
InChI Key |
RAXQNDDQUYSNAU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCC(CC1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


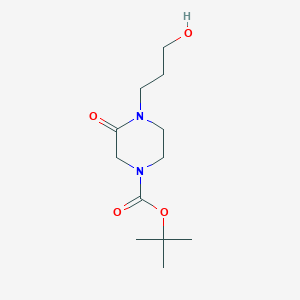
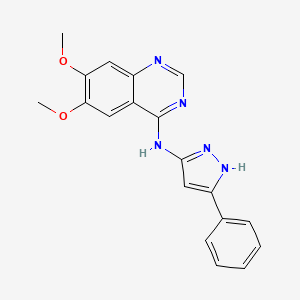
![6-Benzyl-2-(2,4-dimethoxybenzyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B12982161.png)
![6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12982162.png)
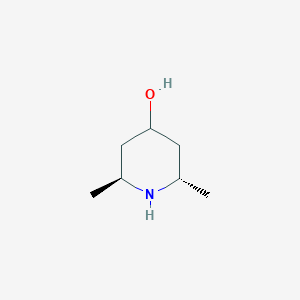
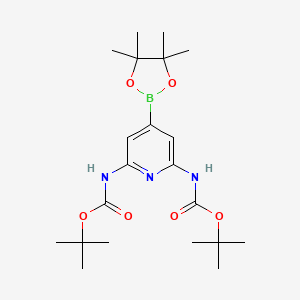
![(S)-5',6'-Dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazol]-5'-amine](/img/structure/B12982189.png)
